Cas no 2228214-08-0 (4-(1-methylpiperazin-2-yl)-1H-indole)

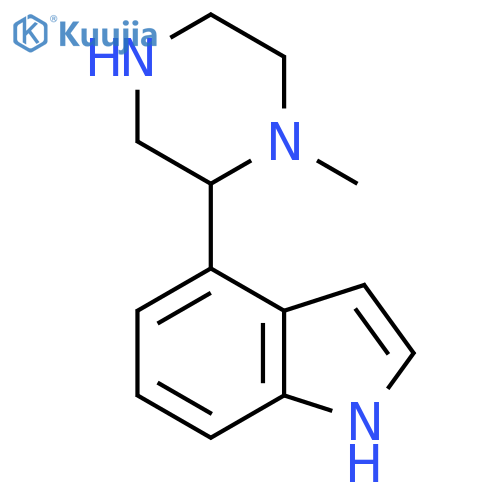

2228214-08-0 structure

商品名:4-(1-methylpiperazin-2-yl)-1H-indole

4-(1-methylpiperazin-2-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 4-(1-methylpiperazin-2-yl)-1H-indole

- 2228214-08-0

- EN300-1794291

-

- インチ: 1S/C13H17N3/c1-16-8-7-14-9-13(16)11-3-2-4-12-10(11)5-6-15-12/h2-6,13-15H,7-9H2,1H3

- InChIKey: AUOXYRSZCOQWFR-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCNCC1C1=CC=CC2=C1C=CN2

計算された属性

- せいみつぶんしりょう: 215.142247555g/mol

- どういたいしつりょう: 215.142247555g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 31.1Ų

4-(1-methylpiperazin-2-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1794291-0.05g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1794291-10.0g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1794291-2.5g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1794291-1g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1794291-0.1g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1794291-0.25g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1794291-1.0g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1794291-5.0g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1794291-10g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1794291-0.5g |

4-(1-methylpiperazin-2-yl)-1H-indole |

2228214-08-0 | 0.5g |

$1124.0 | 2023-09-19 |

4-(1-methylpiperazin-2-yl)-1H-indole 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

2228214-08-0 (4-(1-methylpiperazin-2-yl)-1H-indole) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量